molecular formula C23H25NO3S B2539382 1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795296-01-3

1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2539382
CAS No.: 1795296-01-3
M. Wt: 395.52
InChI Key: ODBGDEQFZYNLTI-UHFFFAOYSA-N
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Description

The compound “1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reactants used. For instance, the Knoevenagel condensation of a similar compound with aromatic aldehydes in acetic acid in the presence of anhydrous NaOAc proceeded stereoselectively .

Scientific Research Applications

NMR, ESI Mass Spectral, and X-ray Structural Characterization

Spiro[pyrrolidine-2,3′-oxindoles], closely related to the compound , have been studied extensively for their structural properties. Research includes detailed NMR, ESI mass spectral, and single-crystal X-ray structural characterization, providing insights into their chemical behavior and potential applications in various fields, including medicinal chemistry and material science (Laihia et al., 2006).

Synthesis and Antimicrobial Activities

Spiro[pyrrolidin-2,3′-oxindoles] have also been synthesized and evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This showcases their potential in the development of new antimicrobial agents (Haddad et al., 2015).

Crystal Structure Analysis

The crystal structure of similar spiro compounds has been analyzed, providing valuable data for understanding their molecular configurations, which is crucial for the design of targeted molecules in pharmaceutical and material science applications (Thinagar et al., 2000).

Antimycobacterial Evaluation

Research on novel spiro-pyrido-pyrrolizines and pyrrolidines, which are structurally related to the compound of interest, has shown promising results in the fight against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis and other mycobacterial infections (Kumar et al., 2009).

G-Protein Coupled Receptor (GPCR) Ligands

Studies have explored synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids as new ligands for aminergic G-protein coupled receptors (GPCRs), highlighting their potential in the development of novel pharmaceutical agents targeting GPCRs (Kelemen et al., 2017).

Diastereoselective Synthesis

Research has also focused on the highly diastereoselective construction of novel dispiropyrrolo[2,1-a]isoquinoline derivatives, demonstrating the compound's potential in creating structurally diverse and biologically active molecules (Boudriga et al., 2019).

Organocatalytic Synthesis for Medicinal Chemistry

There is significant interest in the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives for applications in medicinal chemistry. This approach allows for rapid synthesis with high enantiopurity and structural diversity, crucial for drug development (Chen et al., 2009).

Antimicrobial and Antifungal Activities

Spiro pyrrolidines have been evaluated for their antimicrobial and antifungal activities against various pathogens, suggesting their utility in developing new antimicrobial agents (Raj et al., 2003).

Antiproliferative Activities

Novel spiro-pyrrolidines/pyrrolizines have been synthesized and shown significant antiproliferative activities against various cancer cell lines, indicating their potential as cancer therapeutics (Almansour et al., 2014).

Overview of Medicinal Chemistry Research

Recent advances in the synthesis and biological relevance of spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds, which are structurally related to the compound , have been summarized, highlighting their importance in medicinal chemistry research (Ghatpande et al., 2020).

Future Directions

The future directions in the research and development of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could guide medicinal chemists to the best approach in the design of new drug candidates .

Properties

IUPAC Name

1'-[2-(4-propan-2-ylsulfanylphenyl)acetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-16(2)28-18-9-7-17(8-10-18)13-22(26)24-12-11-23(15-24)14-20(25)19-5-3-4-6-21(19)27-23/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBGDEQFZYNLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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